This compound is synthesized through various methods involving thiazole derivatives and is classified under organic compounds with potential applications in medicinal chemistry. Thiazolium salts are often studied for their biological activities, including antimicrobial and anticancer properties. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established protocols.
The synthesis of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide typically involves several steps:
For example, one method described involves the reaction of 3-ethyl-5-(2-hydroxyethyl)-4-methyl-3-thiazolium bromide with 4-fluorobenzaldehyde under controlled conditions to yield the target compound with an impressive yield of around 85% .
The molecular structure of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide can be analyzed as follows:
The presence of these functional groups contributes to the compound's reactivity and potential applications in organic synthesis and medicinal chemistry.
Thiazolium salts like this one participate in various chemical reactions due to their electrophilic nature:
These reactions highlight the versatility of Thiazolium compounds in synthetic organic chemistry.
The mechanism of action for Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide involves several pathways depending on its application:
Research has indicated that modifications to the thiazolium structure can enhance its biological activity, making it a subject of interest for further pharmacological studies .
The physical and chemical properties of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide include:
These properties are crucial for determining the compound's stability and suitability for various applications.
Thiazolium compounds have significant applications across various fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic contexts .
The compound is systematically named as Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide according to IUPAC conventions, reflecting its quaternary ammonium structure with a phenacyl substituent. Common synonyms include:
The compound has the molecular formula C₁₃H₁₄BrNOS, with a calculated molecular weight of 312.225 g/mol. This formula comprises:
Table 1: Elemental Composition and Mass Distribution
Element | Count | Atomic Mass (u) | Mass Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|---|
Carbon | 13 | 12.01 | 156.13 | 50.02 |
Hydrogen | 14 | 1.008 | 14.112 | 4.52 |
Bromine | 1 | 79.90 | 79.90 | 25.60 |
Nitrogen | 1 | 14.01 | 14.01 | 4.49 |
Oxygen | 1 | 16.00 | 16.00 | 5.12 |
Sulfur | 1 | 32.06 | 32.06 | 10.26 |
Total | - | - | 312.225 | 100.00 |
While detailed crystallographic data (e.g., unit cell parameters) are not fully reported in the available literature, spectroscopic characterizations confirm structural features:
The bromide derivative is functionally compared to its chloride analog, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride (PTC, Alagebrium, ALT-711):
Table 2: Comparative Analysis of Bromide vs. Chloride Derivatives
Property | Bromide Derivative | Chloride Derivative (PTC) | Functional Implications |
---|---|---|---|
Anion | Bromide (Br⁻) | Chloride (Cl⁻) | Alters solubility and lattice energy |
Molecular Weight | 312.225 g/mol | 267.78 g/mol | Higher mass due to bromine substitution |
Toxicity Profile | Limited long-term stability; bromide accumulation concerns | Improved safety; reduced tissue retention | PTC preferred for in vivo therapeutic use [5] |
Mechanism of Action | Cleaves α-dicarbonyl AGE cross-links | Identical AGE-cleavage function | Shared biological activity [5] |
Therapeutic Applications | Research reagent | Clinical candidate (vascular/bone studies) | Bromide’s instability limits pharmaceutical use [4] [5] |
Key distinctions arise from the anion’s properties:
The chloride analog (PTC) has superseded bromide versions in biomedical research due to its established safety in animal models and human trials for conditions like diabetic complications and osteoporosis [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7